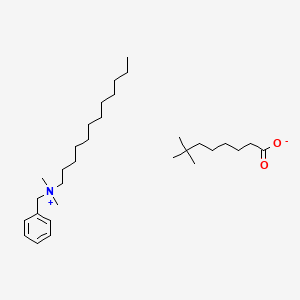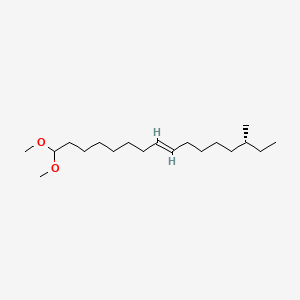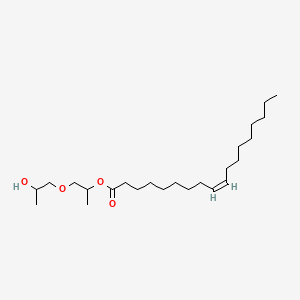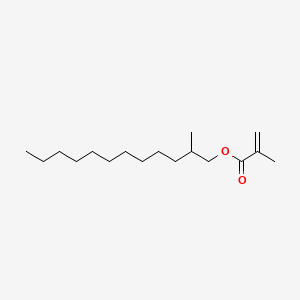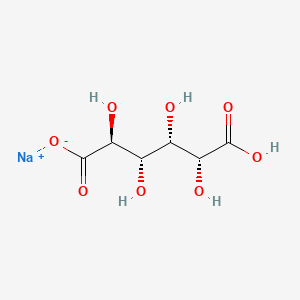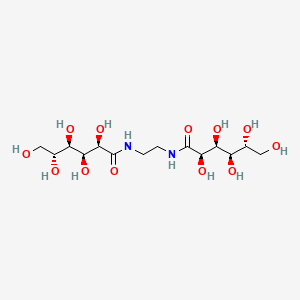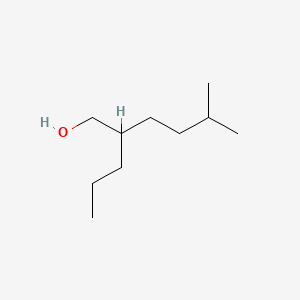
1-Hexanol, 5-methyl-2-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hexanol, 5-methyl-2-propyl- is an organic compound with the molecular formula C7H16O. It is a type of alcohol, characterized by the presence of a hydroxyl (OH) group attached to an aliphatic carbon chain. This compound is also known by its IUPAC name, 5-methyl-2-propyl-1-hexanol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hexanol, 5-methyl-2-propyl- can be synthesized through various methods. One common approach is the reduction of 5-methylhexanoic acid using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs under anhydrous conditions to prevent the decomposition of the reducing agent .
Industrial Production Methods: In industrial settings, the compound can be produced through catalytic hydrogenation of the corresponding aldehyde or ketone. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions: 1-Hexanol, 5-methyl-2-propyl- undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3), reflux conditions.
Major Products Formed:
Scientific Research Applications
1-Hexanol, 5-methyl-2-propyl- has various applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Hexanol, 5-methyl-2-propyl- involves its interaction with various molecular targets and pathways:
Hydrogen Bonding: The hydroxyl group forms hydrogen bonds with other molecules, influencing their structure and function.
Membrane Interaction: The compound can integrate into biological membranes, affecting their fluidity and permeability.
Enzyme Inhibition: It may act as an inhibitor of certain enzymes by binding to their active sites.
Comparison with Similar Compounds
1-Hexanol, 5-methyl-2-propyl- can be compared with other similar compounds, such as:
5-Methyl-1-hexanol: Similar structure but differs in the position of the hydroxyl group.
2-Methyl-2-propyl-1,3-propanediol: Contains additional hydroxyl groups, leading to different chemical properties.
4-Methyl-1-pentanol: Shorter carbon chain and different branching pattern.
Uniqueness: 1-Hexanol, 5-methyl-2-propyl- is unique due to its specific branching and hydroxyl group position, which influence its reactivity and interactions with other molecules .
Properties
CAS No. |
159848-27-8 |
|---|---|
Molecular Formula |
C10H22O |
Molecular Weight |
158.28 g/mol |
IUPAC Name |
5-methyl-2-propylhexan-1-ol |
InChI |
InChI=1S/C10H22O/c1-4-5-10(8-11)7-6-9(2)3/h9-11H,4-8H2,1-3H3 |
InChI Key |
QEVWDMOIPOLQBL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC(C)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(Acetyloxy)-2-phenylethyl]pyridin-1-ium bromide](/img/structure/B12649908.png)
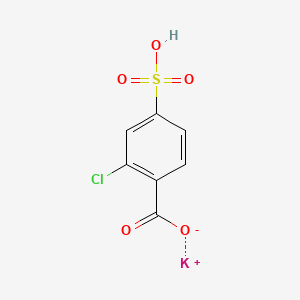
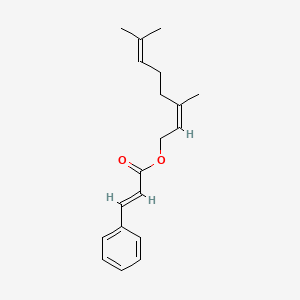
![2-Bromo-1-[2-(4-iodophenyl)-2-oxoethyl]pyridin-1-ium bromide](/img/structure/B12649917.png)

